molecular formula C6H7BrOS B8628844 3-(2-Bromoethoxy)thiophene

3-(2-Bromoethoxy)thiophene

Cat. No.: B8628844
M. Wt: 207.09 g/mol
InChI Key: ALSSUPAAWXPLMJ-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)thiophene typically involves the bromination of ethoxythiophene. One common method is the bromination of 3-ethoxythiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are valuable in organic electronics.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Polymerization: Catalysts like iron(III) chloride in chloroform or dichloromethane.

Major Products:

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

    Polymerization: Polythiophenes with enhanced electronic properties.

Scientific Research Applications

Synthesis of 3-(2-Bromoethoxy)thiophene

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by etherification. A common method includes:

  • Bromination : Thiophene derivatives are treated with brominating agents to introduce the bromo group.
  • Etherification : The bromoethanol reacts with the brominated thiophene under acidic conditions to yield this compound.

This compound serves as an important intermediate in the synthesis of more complex thiophene derivatives.

Chemistry

In synthetic chemistry, this compound is utilized as an intermediate for creating various thiophene-based compounds. These derivatives are crucial for developing:

  • Organic Semiconductors : The electronic properties of thiophenes make them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Conductive Polymers : The compound's ability to form conductive polymers is valuable in electronic applications.

Biology and Medicine

The biological activities of this compound and its derivatives have been extensively studied:

  • Anticancer Activity : Several studies indicate that thiophene derivatives exhibit significant anticancer properties by targeting specific enzymes involved in cancer progression. For instance, compounds derived from thiophenes have shown promise against various cancer cell lines, demonstrating IC50 values in the nanomolar range .
  • Anti-inflammatory Properties : Thiophenes are recognized for their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory pathways . This makes them potential candidates for developing anti-inflammatory drugs.
  • Antiviral Activity : Recent research has identified thiophene derivatives as having antiviral properties, making them candidates for drug development against viral infections .

Electronic Devices

This compound is integral to the production of advanced materials used in electronics:

  • Organic Light-Emitting Diodes (OLEDs) : Its electronic properties facilitate efficient light emission.
  • Organic Field-Effect Transistors (OFETs) : The compound's stability and conductivity make it suitable for use in OFETs.

Material Science

In material science, thiophenes are employed in:

  • Conductivity-Based Sensors : Their conductive nature allows for the development of sensors that can detect various chemical substances.
  • Dyes and Pigments : Thiophene derivatives are used to create vibrant dyes due to their unique structural properties.

Case Study 1: Anticancer Activity

A study demonstrated that a series of thiophene derivatives showed potent inhibition of tubulin polymerization, which is critical for cancer cell division. Compounds exhibited IC50 values ranging from 2.6 to 18 nM against various cancer cell lines .

Case Study 2: Anti-inflammatory Properties

Research indicated that thiophenes could effectively inhibit COX enzymes, leading to reduced inflammation in preclinical models . This suggests their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)thiophene depends on its specific application:

    In Polymerization: The bromine atom acts as a leaving group, facilitating the formation of polythiophene chains through a series of coupling reactions.

    In Biological Systems: The compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromo-3-hexylthiophene: Another brominated thiophene derivative used in organic electronics.

    2-Bromo-3-methoxythiophene: Similar in structure but with a methoxy group instead of an ethoxy group.

Uniqueness: Its ability to undergo diverse chemical reactions and form functional materials makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H7BrOS

Molecular Weight

207.09 g/mol

IUPAC Name

3-(2-bromoethoxy)thiophene

InChI

InChI=1S/C6H7BrOS/c7-2-3-8-6-1-4-9-5-6/h1,4-5H,2-3H2

InChI Key

ALSSUPAAWXPLMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.00 g of 3-methoxythiophene (Aldrich) was solubilized with 11.00 g of 2-bromoethanol in 20 mL of toluene, then 2.00 g of NaHSO4 was added in one portion. The mixture was heated and methanol was distilled off. The solution was cooled and washed with water and diethylether. The organic phase was dried with magnesium sulfate. After evaporation, a brown liquid was obtained which was purified by column chromatography on silica gel using a mixture of CCl4 and CHCl3 (9:1) as the eluent. An oil was recovered which was further purified by recrystallization in methanol. White crystals were then obtained with a yield of 67%. M.P.=46° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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